molecular formula C15H11N3S B1333060 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline CAS No. 79890-07-6

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline

Cat. No. B1333060
CAS RN: 79890-07-6
M. Wt: 265.3 g/mol
InChI Key: TXJSVMSRHVFBIG-UHFFFAOYSA-N
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Description

Efficient Synthesis of Imidazo[2,1-b][1,3]benzothiazoles

The synthesis of imidazo[2,1-b][1,3]benzothiazoles has been improved through a novel multicomponent reaction that does not require the use of solvents. This method involves the reaction between 2-aminobenzothiazoles, benzaldehydes, and imidazoline-2,4,5-trione, leading to a more environmentally friendly and potentially cost-effective process .

Synthesis of Substituted Imidazo[2,1-b] Benzothiazole Derivatives

A convenient synthesis route for substituted imidazo[2,1-b] benzothiazole derivatives has been developed. This process uses 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one, which reacts with triethylamine in ethanol under reflux conditions. The resulting compounds could be of interest for further chemical and pharmacological studies .

Molecular Structure and Antimicrobial Activity

New imidazo[2,1-b][1,3,4]thiadiazole derivatives containing a benzothiazole group have been synthesized and characterized using various spectroscopic techniques. These compounds have shown promising antileishmanial and antibacterial activities, with some derivatives being particularly effective against Escherichia coli. Molecular docking studies have been conducted to explore the potential of these compounds as inhibitors for bacterial proteins .

Microwave-Assisted Synthesis and Antimicrobial Properties

The synthesis of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles has been optimized using microwave irradiation, which offers advantages in terms of reaction time and yield. These compounds have been tested for their antimicrobial properties, indicating their potential as therapeutic agents .

Anti-inflammatory and Analgesic Activities

A series of imidazo[2,1-b]benzothiazole carboxylic or acetic acids and related compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The structure-activity relationship (SAR) studies suggest that these compounds could serve as potential drugs with reduced side effects .

Pharmacological Activity of Imidazo[2,1-b]benzothiazole Acids

A group of imidazo[2,1-b]benzothiazole carboxylic and acetic acids have been prepared and tested for their pharmacological activities. These compounds exhibit anti-inflammatory, analgesic, and ulcerogenic activities, which could be beneficial for the development of new therapeutic agents .

Scientific Research Applications

Specific Scientific Field

Cancer Research

Summary of the Application

The compound and its derivatives have been studied as potential radiosensitizers and anticarcinogenic compounds . The activity is determined against human liver cancer Hep G2 cell line, two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C) .

Methods of Application or Experimental Procedures

The synthesis and characterization of potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compound is reported .

Results or Outcomes

The compounds 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f, IC50=0.097 μM) and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole (3g, IC50=0.114 μM) exhibited considerable in vitro anticancer activity against Hep G2 cell line .

Application in Heterocyclic Compound Synthesis

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

Imidazo[2,1-b]thiazines, which are an important class of nitrogen- and sulfur-containing heterocyclic compounds, represent a significant number of bioactive substances .

Methods of Application or Experimental Procedures

A two-stage method was developed to obtain benz-imidazo[2,1-b][1,3]benzothiazin-12-one 109a and pyrido-[3’,2’:5,6]thiazino[3,2-a]benzimidazol-5-one 109y, based on the preliminary synthesis of 2-(1H-imidazol-2-yl-sulfanyl)benzoic or nicotinic acids 111a,b from benz-imidazole-2-thione 43a and acid chlorides 38h,i in the Cs2CO3/CuI .

Results or Outcomes

The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs .

Application in Antiviral Research

Specific Scientific Field

Antiviral Research

Summary of the Application

Derivatives of the fused imidazo[2,1-b][1,3]benzothiazole ring system include well-known compounds with a broad range of pharmaceutical applications as antiviral drugs .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available literature .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available literature .

Application in Tuberculostatic Research

Specific Scientific Field

Tuberculostatic Research

Summary of the Application

Derivatives of the fused imidazo[2,1-b][1,3]benzothiazole ring system include well-known compounds with a broad range of pharmaceutical applications as tuberculostatic agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available literature .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available literature .

Application in Antioxidant Research

Specific Scientific Field

Antioxidant Research

Summary of the Application

Derivatives of the fused imidazo[2,1-b][1,3]benzothiazole ring system include well-known compounds with a broad range of pharmaceutical applications as antioxidants .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available literature .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available literature .

Application in Immunomodulatory Research

Specific Scientific Field

Immunomodulatory Research

Summary of the Application

Derivatives of the fused imidazo[2,1-b][1,3]benzothiazole ring system include well-known compounds with a broad range of pharmaceutical applications as immunomodulatory agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available literature .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available literature .

Future Directions

The future directions for the study of “3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline” and its derivatives could involve further exploration of their potential anticancer properties . Additionally, their potential as radiosensitizers could be investigated .

properties

IUPAC Name

3-imidazo[2,1-b][1,3]benzothiazol-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c16-11-5-3-4-10(8-11)12-9-18-13-6-1-2-7-14(13)19-15(18)17-12/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJSVMSRHVFBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377225
Record name 3-(Imidazo[2,1-b][1,3]benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline

CAS RN

79890-07-6
Record name 3-(Imidazo[2,1-b][1,3]benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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